Copper(1+);cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoropentane-2,4-dione
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Overview
Description
3,5-bis(trifluoromethyl)-2?(3),6?(3)-dioxa-1-cupraspiro[cyclohexane-1,1’-tetracyclo[4.3.0.0(1),?.0(2),?]nonane]-2,2’(9’),5,5’-tetraen-1-ylium-4-ide is a complex organometallic compound featuring a copper center. The compound is characterized by its unique spirocyclic structure and the presence of trifluoromethyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the spirocyclic structure: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the copper center: This step often involves the use of copper salts and ligands to form the desired organometallic complex.
Addition of trifluoromethyl groups: This can be done using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: Where each step of the synthesis is carried out in separate reactors.
Continuous flow synthesis: Where the entire synthesis is carried out in a single, continuous process, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Material Science: It can be used in the development of new materials with specific properties.
Biology
Biochemical Studies: The compound can be used to study the interactions of copper with biological molecules.
Medicine
Drug Development: Potential use in the development of new drugs due to its unique chemical properties.
Industry
Chemical Manufacturing: Used in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The copper center plays a crucial role in these interactions, often facilitating electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper-based compound with different structural properties.
Trifluoromethylbenzene: A simpler compound with trifluoromethyl groups but without the copper center.
Uniqueness
Structural Complexity: The spirocyclic structure and the presence of both copper and trifluoromethyl groups make it unique.
Reactivity: The compound’s reactivity is influenced by its unique structure, making it suitable for specific applications.
Properties
Molecular Formula |
C13H13CuF6O2 |
---|---|
Molecular Weight |
378.78 g/mol |
IUPAC Name |
copper(1+);cycloocta-1,5-diene;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/C8H12.C5HF6O2.Cu/c1-2-4-6-8-7-5-3-1;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-2,7-8H,3-6H2;1H;/q;-1;+1 |
InChI Key |
VUJBJDQPRWNKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC=C1.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cu+] |
Origin of Product |
United States |
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